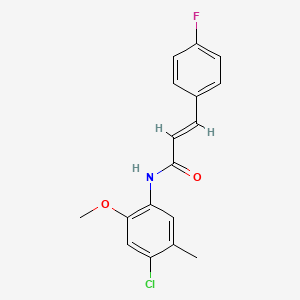

N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-fluorophenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-fluorophenyl)acrylamide" is a complex organic compound, belonging to the family of acrylamides, which are known for their diverse applications in materials science, organic synthesis, and potentially as intermediates in pharmaceuticals. Acrylamides themselves are crucial in the development of polymers and small molecules with specific functionalities.

Synthesis Analysis

The synthesis of such specific acrylamide compounds typically involves acylation reactions where the corresponding aniline derivative is reacted with acryloyl chloride in the presence of a base. For example, the synthesis of N-(2-bromo-4-methoxyphenyl)acrylamide by acylation has been demonstrated, showcasing the feasibility of producing similar compounds with high yields and purity through careful control of reaction conditions such as temperature, time, and molar ratios of reactants (Yuan Jia-cheng, 2012).

Molecular Structure Analysis

The molecular structure of acrylamides like "this compound" can be elucidated using spectroscopic methods such as NMR, IR, and possibly X-ray crystallography. These techniques provide insights into the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. For instance, the structure of a novel benzamide was analyzed using X-ray diffraction and DFT calculations, highlighting the approach for structural determination (S. Demir et al., 2015).

Wissenschaftliche Forschungsanwendungen

Chemistry and Biochemistry of Acrylamide

Acrylamide, an alpha,beta-unsaturated reactive molecule, is extensively studied due to its widespread industrial use and presence in foods processed under high temperatures. It serves as a precursor for polyacrylamide, which has applications in soil conditioning, wastewater treatment, and as a laboratory tool for protein electrophoresis. The chemistry, biochemistry, metabolism, and toxicology of acrylamide are areas of active research, contributing to understanding its formation in food and its role in human health (Friedman, 2003).

Industrial Perspective on Acrylamide Research

From an industry perspective, acrylamide's occurrence, chemistry, and toxicology are scrutinized to assess potential health risks from its presence in the diet. This encompasses the analytical and mechanistic understanding of acrylamide formation and efforts to reduce its levels in food products (Taeymans et al., 2004).

Toxicological Considerations

The toxicological profile of acrylamide, including its neurotoxic, genotoxic, carcinogenic, and reproductive effects, is critically reviewed. Understanding acrylamide's metabolism, distribution in food, and its impact on health forms the basis for assessing the risk and developing mitigation strategies (Dearfield et al., 1988).

Coordination Chemistry of Acrylamide

The coordination chemistry of acrylamide with transition metals reveals its potential versatility as a ligand. This aspect of acrylamide chemistry could be relevant in exploring the binding interactions and reactivity of N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-fluorophenyl)acrylamide with metal ions or in catalytic systems (Girma et al., 2005).

Mitigation of Acrylamide Toxicity

Research on mitigating the dietary acrylamide burden, including strategies from selecting low-acrylamide-producing plant varieties to employing food processing techniques that minimize acrylamide formation, offers insights into handling acrylamide and potentially related compounds safely (Friedman & Levin, 2008).

Eigenschaften

IUPAC Name |

(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-3-(4-fluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO2/c1-11-9-15(16(22-2)10-14(11)18)20-17(21)8-5-12-3-6-13(19)7-4-12/h3-10H,1-2H3,(H,20,21)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDUJEMIKBMVDI-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)C=CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)/C=C/C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime]](/img/structure/B5550176.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5550180.png)

![2-[2-(1,9-dioxaspiro[5.5]undec-4-ylamino)ethyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B5550196.png)

![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5550200.png)

![7-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5550212.png)

![7-[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5550243.png)

![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5550250.png)